2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-3-23(4-2)22(27)17-30(28,29)20-15-25(19-12-8-7-11-18(19)20)16-21(26)24-13-9-5-6-10-14-24/h7-8,11-12,15H,3-6,9-10,13-14,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPOFJKLVIJGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a halogenated precursor.
Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonyl-indole intermediate with diethylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its indole core, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The presence of the indole core and sulfonyl group suggests it might interact with biological targets such as kinases or proteases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, while the sulfonyl group can form strong interactions with active sites. The azepane ring may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous compounds:
Sulfonyl vs. Sulfanyl Analogs
- 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(4-chlorophenyl)acetamide (CAS: 878055-47-1): Structural Difference: Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) bridge. The 4-chlorophenyl substituent in the analog may increase steric bulk and hydrophobicity (XlogP ~4.1) . Molecular Weight: 485.02 g/mol (vs. 433.56 g/mol for the target compound) .
Piperazine/Aryl-Substituted Indole Derivatives
- 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethan-1-one (3a): Structural Difference: Features a piperazine ring and a 4-iodophenylsulfonyl group. The ethanone linker may reduce metabolic stability compared to the acetamide group in the target compound . Molecular Weight: ~650 g/mol (estimated) .
Adamantane-Functionalized Indole Derivatives
- N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide :
- Structural Difference : Incorporates a rigid adamantane group at the indole’s 2-position.
- Impact : Adamantane enhances hydrophobicity (XlogP >4.5) and may improve blood-brain barrier penetration but could reduce aqueous solubility. The oxoacetamide group mimics the target compound’s acetamide but lacks the sulfonyl linkage .
Peptide-Linked Indole Derivatives
- (S)-2-Amino-N-((R)-1-(1H-indol-3-yl)-2-oxoethyl)propanamide: Structural Difference: Integrates amino acid residues into the indole scaffold. Impact: The peptide backbone increases polarity (TPSA >150 Ų) and hydrogen-bonding capacity, favoring interactions with protein targets but limiting membrane permeability .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
Sulfonyl vs.
Azepane vs. Piperazine : The seven-membered azepane ring in the target compound may offer conformational flexibility over six-membered piperazine derivatives, influencing pharmacokinetic properties like metabolic stability .
Diethylamide vs. Bulky Substituents : The diethylamide group balances lipophilicity and solubility, whereas adamantane or halogenated aryl groups (e.g., 4-chlorophenyl) increase hydrophobicity, which may limit bioavailability .
Therapeutic Potential: Indole-sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) or receptor ligands (e.g., 5-HT₆). The target compound’s moderate XlogP and TPSA suggest suitability for central nervous system targets .
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide is a complex organic molecule that integrates various pharmacophoric elements, including an indole moiety and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. Understanding its biological activity involves exploring its structure, synthesis, and interactions with biological targets.
The compound's structural features contribute significantly to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C26H27N3O3 |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 887225-53-8 |
The indole structure is known for its diverse biological roles, often serving as a scaffold for drug development due to its ability to interact with various receptors and enzymes.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the indole moiety can engage in hydrogen bonding and π–π stacking interactions with target proteins, which may enhance binding affinity and specificity. The sulfonamide group may also play a crucial role in modulating enzymatic activity, potentially acting as an inhibitor for specific targets such as acetylcholinesterase (AChE) or glycine transporters (GlyT).
Acetylcholinesterase Inhibition
One of the notable activities of compounds similar to This compound is their potential as acetylcholinesterase inhibitors. A study identified several natural compounds as effective AChE inhibitors, suggesting that structurally related compounds could exhibit similar properties. For instance, molecular docking studies indicated strong binding affinities for certain AChE inhibitors, highlighting the importance of structural features in determining biological activity .
Glycine Transporter Inhibition
Research has shown that modifications in the azepane structure can lead to enhanced potency against glycine transporters. Compounds with similar scaffolds have been reported to exhibit IC50 values in the nanomolar range, indicating significant inhibitory potential . The incorporation of the azepane moiety into the structure may enhance central nervous system (CNS) penetration, making it a candidate for treating neurological disorders.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of indole derivatives incorporating the azepane structure. These derivatives were evaluated for their AChE inhibitory activity using standard enzyme assays. The results indicated that specific modifications led to improved inhibitory effects compared to baseline compounds .
Case Study 2: Pharmacokinetic Properties
In pharmacokinetic studies, derivatives similar to This compound demonstrated favorable brain-plasma ratios, suggesting effective CNS penetration. This property is crucial for compounds intended for neurological applications .
Q & A
Basic: What are the standard synthetic routes for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide?
Methodological Answer:
The synthesis typically involves three key steps (derived from analogous indole-sulfonamide compounds):
Indole Core Formation : Utilize Fischer indole synthesis, where phenylhydrazine reacts with a ketone (e.g., cyclohexanone) under acidic conditions (H₂SO₄ or HCl) to form the indole backbone .
Sulfonylation : Introduce the sulfonyl group using sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of a base like pyridine or triethylamine to avoid side reactions .
Amide Coupling : React the sulfonylated indole intermediate with diethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final acetamide moiety .
Critical Parameters : Reaction temperatures (60–80°C for sulfonylation), solvent polarity (DMF for coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for ≥95% purity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer:
Discrepancies between experimental (e.g., ¹H NMR) and theoretical spectra (DFT calculations) often arise from:
- Conformational Flexibility : The azepane ring and sulfonyl group introduce rotational barriers, leading to multiple conformers. Use variable-temperature NMR to identify dominant conformers .
- Solvent Effects : Computational models often assume gas-phase conditions. Apply implicit solvent models (e.g., PCM for DMSO) during DFT optimization to better match experimental shifts .
- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and IR data (e.g., carbonyl stretches at ~1700 cm⁻¹) to confirm functional groups .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly for the indole H-2/H-4 protons and azepane methylene groups .
- FT-IR : Confirm sulfonyl (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- HRMS : Validate molecular formula (C₂₂H₃₁N₃O₄S, [M+H]⁺ = 434.211) with <2 ppm error .
- X-ray Crystallography : Resolve ambiguities in stereochemistry if single crystals are obtainable (challenging due to flexible azepane) .
Advanced: How can researchers design experiments to address conflicting reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory)?
Methodological Answer:
Target Prioritization : Screen against a panel of validated targets (e.g., COX-2 for inflammation, topoisomerase II for cancer) using enzyme inhibition assays .
Cellular Context : Test in multiple cell lines (e.g., HeLa for cytotoxicity, RAW 264.7 for inflammation) with controls for apoptosis (Annexin V) and cytokine release (ELISA) .
SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing diethylamide with dimethylphenyl) to isolate structural drivers of activity .
Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding modes and validate with SPR or ITC for affinity measurements .
Basic: What are the known solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Poor aqueous solubility (<10 µM in PBS pH 7.4) due to lipophilic azepane and diethylamide groups. Use DMSO stocks (≤10% v/v) for in vitro studies .
- Stability :
- pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ <1 hr at pH 2) via amide hydrolysis. Use enteric coatings for oral delivery studies .
- Oxidative Stability : Susceptible to sulfonyl group oxidation. Store under argon at −20°C .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
Methodological Answer:
LogP Reduction : Replace diethylamide with polar groups (e.g., morpholine) to lower LogP from ~3.5 to <2.5, improving aqueous solubility .
Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the indole ring to block CYP3A4-mediated oxidation .
Plasma Protein Binding : Modify the sulfonyl group to reduce albumin binding (e.g., replace with carboxylate) for higher free fraction .
In Vivo Validation : Use PK/PD modeling in rodent studies to correlate structural changes with AUC and Cₘₐₓ improvements .
Basic: What computational tools are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Docking : AutoDock Vina or Glide (Schrödinger) for preliminary binding mode prediction, focusing on the sulfonyl group’s electrostatic interactions .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational dynamics of the azepane ring .
- QSAR : Use MOE or Dragon descriptors to build predictive models for activity against kinase targets .
Advanced: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?
Methodological Answer:
Metabolite Identification : Use LC-MS/MS to detect hepatotoxic metabolites (e.g., sulfonic acid derivatives) and redesign to block metabolic hotspots .
Prodrug Approach : Mask the sulfonyl group as a phosphonate ester to reduce off-target reactivity .
Toxicogenomics : Perform RNA-seq on treated liver tissues to identify dysregulated pathways (e.g., NRF2/Keap1) and adjust dosing regimens .
Basic: How does the compound’s structural complexity impact its chromatographic analysis?
Methodological Answer:
- HPLC Challenges : Broad peaks due to multiple conformers. Use:
- Detection : UV at 254 nm (indole π→π* transition) with MS compatibility for impurity profiling .
Advanced: How can researchers validate conflicting reports on this compound’s mechanism of action (e.g., kinase inhibition vs. epigenetic modulation)?
Methodological Answer:
Biochemical Assays : Compare IC₅₀ values across kinase panels (e.g., Eurofins) and histone deacetylase (HDAC) assays .
CRISPR Knockouts : Use HDAC1/2-KO cell lines to determine if activity is retained, ruling out epigenetic mechanisms .
Chemical Proteomics : Employ affinity pulldowns with biotinylated probes to identify direct binding partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
